DOTA-GA(tBu)4

Description

BenchChem offers high-quality DOTA-GA(tBu)4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOTA-GA(tBu)4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUFMLRKFUOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DOTA-GA(tBu)4: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Core Chemical Structure, Properties, and Experimental Applications of a Key Bifunctional Chelator

Introduction

DOTA-GA(tBu)4, with the IUPAC name 5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid, is a macrocyclic bifunctional chelating agent of significant interest in the field of nuclear medicine and drug development.[1][2][3] Its structure is based on the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, which is renowned for its ability to form highly stable complexes with a variety of metal ions. The "GA" moiety refers to a glutaric acid derivative, which provides a reactive carboxylic acid functional group for covalent attachment to biomolecules, such as peptides and antibodies. The tert-butyl (tBu) ester groups serve as protecting groups for the carboxylic acids of the DOTA cage and the glutaric acid linker, preventing unwanted side reactions during conjugation and allowing for deprotection under acidic conditions after the desired bioconjugate has been formed.

This guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols related to DOTA-GA(tBu)4, intended for researchers, scientists, and professionals involved in the development of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents.

Chemical Structure and Properties

The chemical structure of DOTA-GA(tBu)4 is fundamental to its function as a bifunctional chelator. The core DOTA macrocycle provides a pre-organized cavity that can encapsulate a metallic radionuclide with high thermodynamic stability and kinetic inertness. The glutaric acid linker extends from one of the nitrogen atoms of the cyclen ring, terminating in a protected carboxylic acid that, after deprotection, serves as the point of attachment to a targeting biomolecule. The four tert-butyl ester groups ensure the solubility of the molecule in organic solvents commonly used in synthesis and prevent the carboxyl groups from interfering with the conjugation reaction.

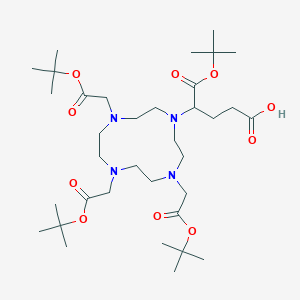

Caption: Chemical structure of DOTA-GA(tBu)4.

Physicochemical Properties

A summary of the key physicochemical properties of DOTA-GA(tBu)4 is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for planning its use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₄N₄O₁₀ | [1][3][4] |

| Molecular Weight | 700.91 g/mol | [1][3][4] |

| CAS Number | 306776-79-4 | [1][2] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >95% | [3][4] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |

| Storage | Recommended storage at -20°C for short term and -80°C for long term | [2] |

| Predicted Density | 1.081 ± 0.06 g/cm³ | ChemAxon |

| Predicted pKa | 4.52 ± 0.10 | ChemAxon |

| Predicted Boiling Point | 710.3 ± 60.0 °C | ChemAxon |

| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)OC(C)(C)C)CCN(C(CCC(=O)O)C(=O)OC(C)(C)C)CCN(CC1)CC(=O)OC(C)(C)C | [1][4] |

Experimental Protocols

Synthesis of DOTA-GA(tBu)4

Materials:

-

DO3A-tBu

-

(R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid

-

A suitable alkylating agent (e.g., a bromoacetate derivative)

-

Organic solvents (DMF, DCM, Acetonitrile)

-

Bases (e.g., DIPEA, K₂CO₃)

-

Purification media (Silica gel, Reverse-phase HPLC column)

Procedure:

-

Alkylation of DO3A-tBu: The three secondary amine groups of the DOTA macrocycle precursor, DO3A-tBu, are first alkylated with a suitable tert-butyl protected acetate group, typically using tert-butyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24-48 hours.

-

Introduction of the Glutaric Acid Moiety: The remaining secondary amine on the DOTA ring is then reacted with a protected glutamic acid derivative. For instance, (R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid can be coupled to the macrocycle. This step can be achieved through various coupling chemistries, often involving activation of the carboxylic acid on the glutamic acid derivative.

-

Purification: The crude product is purified using column chromatography on silica gel, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure DOTA-GA(tBu)4.

-

Characterization: The final product is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Peptide Conjugation using DOTA-GA(tBu)4

DOTA-GA(tBu)4 is designed for conjugation to the primary amine groups (e.g., the N-terminus or the side chain of a lysine residue) of a peptide. This is typically achieved via amide bond formation. The following is a general protocol for solution-phase and solid-phase peptide conjugation.

Solution-Phase Conjugation:

-

Activation of DOTA-GA(tBu)4: The carboxylic acid of the glutaric acid linker on DOTA-GA(tBu)4 is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous solvent like DMF.[1]

-

Coupling to the Peptide: The activated DOTA-GA(tBu)4 is then added to a solution of the peptide (with other reactive groups protected if necessary) in a suitable solvent. The reaction is typically stirred at room temperature for several hours to overnight.

-

Deprotection: The tert-butyl protecting groups on the DOTA-peptide conjugate are removed by treatment with a strong acid, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[1]

-

Purification: The final deprotected DOTA-peptide conjugate is purified by RP-HPLC.

-

Characterization: The identity and purity of the conjugate are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Solid-Phase Peptide Synthesis (SPPS) Conjugation:

-

Peptide Synthesis: The peptide is synthesized on a solid support (resin) using standard Fmoc-based SPPS protocols.

-

On-Resin Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin-bound peptide is treated with a solution of activated DOTA-GA(tBu)4 (prepared as in the solution-phase method). The coupling reaction is allowed to proceed on the solid phase.[1]

-

Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and the side-chain protecting groups, as well as the tert-butyl esters on the DOTA-GA moiety, are simultaneously removed using a strong acid cocktail (e.g., TFA/TIS/water).[1]

-

Purification and Characterization: The crude product is purified and characterized as described for the solution-phase method.

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows involving DOTA-GA(tBu)4.

Caption: General workflow for the synthesis of DOTA-GA(tBu)4.

Caption: Workflow for peptide conjugation and radiolabeling.

Signaling Pathways and Applications

DOTA-GA(tBu)4 itself does not directly interact with signaling pathways. Its role is that of a scaffold to which a targeting vector (e.g., a peptide or antibody) is attached. The resulting conjugate is then used to deliver a payload (e.g., a radionuclide for imaging or therapy) to a specific biological target, such as a cell surface receptor.

For example, a DOTA-GA-conjugated peptide that targets a G-protein coupled receptor (GPCR) involved in cancer can be used for Positron Emission Tomography (PET) imaging to visualize tumors expressing that receptor. The signaling pathway is initiated by the binding of the peptide moiety to the receptor, not by the DOTA-GA chelator.

Caption: Conceptual role in targeting a signaling pathway for imaging.

Conclusion

DOTA-GA(tBu)4 is a versatile and valuable tool in the development of targeted molecular imaging and therapeutic agents. Its well-defined chemical structure, with a robust chelating core and a versatile conjugation handle, allows for the straightforward and efficient labeling of biomolecules with a wide range of metallic radionuclides. The availability of tert-butyl protected carboxyl groups facilitates controlled and specific conjugation reactions. The experimental protocols outlined in this guide, based on established chemical principles, provide a framework for the synthesis and application of this important bifunctional chelator. As the field of personalized medicine continues to grow, the demand for well-characterized and reliable chelating agents like DOTA-GA(tBu)4 is expected to increase, further driving innovation in the design and application of novel radiopharmaceuticals.

References

- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]

- 5. (R)-DOTA-GA(tBu)4 - www.chematech-mdt.com [chematech-mdt.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of DOTA-GA(tBu)₄

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of DOTA-GA(tBu)₄, a key bifunctional chelator used extensively in the development of targeted radiopharmaceuticals and molecular imaging agents. DOTA-GA(tBu)₄ serves as a crucial building block for conjugating to peptides and other biomolecules, enabling the stable chelation of radiometals for diagnostic and therapeutic applications.[1]

Synthesis of (R)-DOTA-GA(tBu)₄

The synthesis of DOTA-GA(tBu)₄ is a multi-step process that involves the preparation of a protected glutamic acid derivative and its subsequent coupling to a tri-protected DOTA macrocycle (DO3A-tris(t-butyl ester)). The tert-butyl ester protecting groups are critical for controlling reactivity during synthesis and are readily removed under acidic conditions after conjugation to a biomolecule.[2]

Synthetic Workflow

The overall synthetic pathway involves several key transformations, including protection of functional groups, activation, coupling, and deprotection steps. A representative synthetic scheme is outlined below.[3][4]

Experimental Protocol

The following protocol is a composite representation based on established synthetic routes.[3][4]

Part A: Synthesis of DO3A-tris(t-butyl ester) Intermediate The intermediate 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(tBu ester)) is a common starting material and can be synthesized from cyclen.[5] A facile method involves the reaction of cyclen with tert-butyl bromoacetate.[6]

Part B: Synthesis of Protected Glutamic Acid Derivative

-

(a-c) Protection of Glutamic Acid: (R)-Glutamic acid undergoes diazotization (NaNO₂, aq. HCl), conversion to the acid chloride ((COCl)₂), and subsequent reaction with t-butanol to yield the di-tert-butyl ester. This sequence proceeds with an approximate yield of 38% over three steps.[3]

-

(d-e) Benzylation: The free carboxylic acid is selectively deprotected (1M KOH) and then benzylated using benzyl bromide in DMF, affording the benzyl ester in about 55% yield over two steps.[3]

-

(f-g) Mesylation and Substitution: The hydroxyl group is converted to a mesylate (MsCl, DIPEA, 71% yield), which is then displaced with tert-butyl bromoacetate to introduce the final acetate arm (70% yield).[3]

Part C: Final Coupling and Deprotection

-

(h) Coupling: The protected glutamic acid derivative is coupled with the DO3A-tris(tBu ester) intermediate using potassium carbonate in acetonitrile at elevated temperatures (60 °C) for 16 hours, achieving a 70% yield.[3]

-

(i) Hydrogenolysis: The benzyl protecting group is removed via hydrogenolysis using hydrogen gas and a palladium on carbon catalyst (5% Pd/C) in methanol. This final deprotection step yields the target molecule, (R)-DOTA-GA(tBu)₄, with an 80% yield.[3]

Synthesis Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of (R)-DOTA-GA(tBu)₄.

| Step | Reaction | Reagents and Conditions | Yield | Citation |

| a-c | Glutamic Acid Protection | (a) NaNO₂, aq. HCl; (b) (COCl)₂, DMF; (c) tBuOH, 2,6-lutidine | 38% (over 3 steps) | [3] |

| d-e | Benzylation | (d) 1M KOH; (e) Benzyl bromide, DMF | 55% (over 2 steps) | [3] |

| f | Mesylation | MsCl, DIPEA, DCM | 71% | [3] |

| g | Bromoacetate Substitution | tert-butylbromoacetate, DMA, NaOAc | 70% | [3] |

| h | Coupling with DO3A | DO3A-tris(tBu ester), K₂CO₃, MeCN, 60 °C, 16h | 70% | [3] |

| i | Hydrogenolysis | H₂, 5% Pd/C, MeOH, 16h | 80% | [3] |

Purification Methodologies

Purification of the crude DOTA-GA(tBu)₄ is essential to remove unreacted starting materials and side products. High-Performance Liquid Chromatography (HPLC) is the standard for achieving high purity, while Solid-Phase Extraction (SPE) offers a simpler, non-HPLC alternative for cleanup.

Purification Workflow Comparison

Protocol 1: Purification by Preparative HPLC

Preparative reversed-phase HPLC (RP-HPLC) is highly effective for isolating DOTA-GA(tBu)₄ and its peptide conjugates to a purity often exceeding 95%.[7]

-

System: Waters semi-preparative HPLC or equivalent.[8]

-

Column: Supelco Discovery BIO WidePore C18 (e.g., 250 x 10 mm, 5 μm particle size).[8]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.[8][9]

-

Procedure:

-

Dissolve the crude product in a minimal amount of mobile phase A or a compatible solvent (e.g., DMSO/water).

-

Inject the solution onto the equilibrated C18 column.

-

Elute the compound using a linear gradient of mobile phase B (e.g., 10% to 70% B over 20-30 minutes).

-

Monitor the elution profile using a UV detector at 220 nm and 254 nm.[10]

-

Collect fractions corresponding to the main product peak.

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Combine pure fractions and remove the solvent by lyophilization to obtain the product as a white powder.[11]

-

Protocol 2: Purification by Solid-Phase Extraction (SPE)

SPE is a rapid and cost-effective method for sample cleanup and can be used for purification when impurities have significantly different polarities from the target compound.[12][13] C18 cartridges are commonly used.[14]

-

Cartridge: C18 Sep-Pak or equivalent SPE cartridge.

-

Procedure:

-

Conditioning: Wash the C18 cartridge sequentially with a strong solvent (e.g., 5 mL of methanol or ACN) followed by an aqueous solvent (e.g., 5 mL of deionized water or 0.1% TFA in water). This solvates the stationary phase.[12]

-

Sample Loading: Dissolve the crude product in an aqueous solution (if possible, with minimal organic solvent) and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5-10 mL of 5-10% ACN in water) to elute highly polar impurities while retaining the product.

-

Elution: Elute the desired DOTA-GA(tBu)₄ product using a stronger solvent mixture (e.g., 5 mL of 50-80% ACN in water). The optimal percentage should be determined empirically.

-

Solvent Removal: Evaporate the solvent from the collected eluate under reduced pressure or by lyophilization.

-

Characterization and Quality Control

Proper characterization is vital to confirm the identity and purity of the synthesized DOTA-GA(tBu)₄.

Analytical Data Summary

| Property | Value | Citation |

| Chemical Formula | C₃₅H₆₄N₄O₁₀ | [11][15] |

| Molecular Weight | 700.90 g/mol | [11] |

| Appearance | White Powder/Solid | [11] |

| Purity (HPLC) | Typically ≥ 95-98% | [1][11][15] |

| Identification (NMR) | ¹H NMR should conform to the reference spectrum. | [11] |

| Identification (MS) | Mass (ESI) should conform to the calculated mass. | [11] |

| Storage | Store as a solid at room temperature or in solution at -20°C to -80°C. | [1] |

Application in Peptide Bioconjugation

DOTA-GA(tBu)₄ is designed for convenient conjugation to the N-terminus or a free amine group (e.g., on a lysine side chain) of a peptide, often during solid-phase peptide synthesis (SPPS).[1][16]

Bioconjugation Workflow

The protected nature of DOTA-GA(tBu)₄ makes it ideal for SPPS, where it is coupled to the resin-bound peptide before the final cleavage and deprotection steps.[5][17]

Protocol: Solid-Phase Conjugation

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-based SPPS.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc protecting group to expose the free amine.

-

Coupling Reaction:

-

Prepare a solution of DOTA-GA(tBu)₄ (1.5-2.0 equivalents relative to the resin loading).

-

Add a coupling agent such as HATU (1.5 eq.) and a base like DIPEA (3.0 eq.) in a solvent like DMF or NMP.[18]

-

Add the activated DOTA-GA(tBu)₄ solution to the resin-bound peptide.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Cleavage and Deprotection: After washing the resin, cleave the peptide from the solid support and simultaneously remove the side-chain and DOTA tert-butyl protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5][18]

-

Purification: Purify the resulting crude DOTA-peptide conjugate using preparative RP-HPLC as described in Section 2.2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-DOTA-GA(tBu)4 - www.chematech-mdt.com [chematech-mdt.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. precisepeg.com [precisepeg.com]

- 16. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

DOTA-GA(tBu)4: A Technical Guide to Chelation and Application in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional chelator DOTA-GA(tBu)4, its mechanism of chelation, and its application in the development of radiopharmaceuticals. The content herein is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this chelator in their work.

Introduction to DOTA-GA(tBu)4

DOTA-GA(tBu)4, a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a key component in the design of targeted radiopharmaceuticals for diagnostic imaging and therapy. The "GA" designation refers to a glutamic acid moiety, which provides a handle for conjugation to biomolecules, while the tert-butyl (tBu) protecting groups on the carboxylic acid arms enhance its utility in solid-phase peptide synthesis (SPPS).[1] This modification allows for the site-specific attachment of the chelator to a targeting vector, such as a peptide or antibody, which can then be radiolabeled with a medically relevant radionuclide.

The primary application of DOTA-GA(tBu)4 lies in its ability to form highly stable complexes with trivalent metal ions, particularly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1] The resulting radiolabeled bioconjugates can be targeted to specific receptors overexpressed on the surface of cancer cells, enabling non-invasive visualization and characterization of tumors.

Mechanism of Chelation

The chelation of a metal ion by DOTA-GA involves the coordination of the metal by the four nitrogen atoms of the cyclen ring and the carboxylate groups of the acetic acid arms. The DOTA macrocycle pre-organizes the donor atoms for efficient and strong binding to the metal ion.

Upon deprotection of the tert-butyl groups, the four carboxylate arms and the four nitrogen atoms of the macrocycle create a cage-like structure that encapsulates the metal ion. This octadentate coordination results in a complex with high thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to prevent the release of the toxic free radiometal.

The glutamic acid linker, while primarily for conjugation, can also influence the overall properties of the final radiopharmaceutical, including its pharmacokinetics and biodistribution.

Quantitative Data

The stability and kinetic inertness of the metal-chelator complex are critical parameters for the in vivo performance of a radiopharmaceutical. While specific data for DOTA-GA is not extensively available, the data for DOTA complexes provides a strong and relevant approximation due to the identical core chelating structure.

Table 1: Thermodynamic Stability Constants of Metal-DOTA Complexes

| Metal Ion | log KML |

| Ga³⁺ | 26.05[2][3] |

| Lu³⁺ | 22.1 (estimated for Gd³⁺)[4] |

| Y³⁺ | ~24 |

| In³⁺ | ~24 |

Note: The stability constants for Lu³⁺, Y³⁺, and In³⁺ with DOTA are generally high and in a similar range. The value for Gd³⁺ is provided as a close surrogate for Lu³⁺.

Table 2: Kinetic Inertness of Ga-DOTA Complex

| Condition | Dissociation Half-life (τ₁/₂) |

| pH = 0 | ~12.2 days[2] |

| pH = 10 | ~6.2 hours[2] |

The high thermodynamic stability and kinetic inertness of the Ga-DOTA complex underscore its suitability for in vivo applications, as it remains intact under physiological conditions, minimizing the release of free ⁶⁸Ga.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Conjugation of DOTA-GA(tBu)4

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide and the subsequent conjugation of DOTA-GA(tBu)4 to the N-terminus.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

DOTA-GA(tBu)4

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

N-terminal Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

DOTA-GA(tBu)4 Conjugation:

-

Dissolve DOTA-GA(tBu)4 (1.5 equivalents) and HBTU (1.45 equivalents) in DMF.

-

Add DIPEA (3 equivalents) and pre-activate for 2 minutes.

-

Add the activated DOTA-GA(tBu)4 solution to the resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from DOTA-GA and the amino acid side chains.

-

Filter the resin and collect the TFA solution.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

Purify the peptide-DOTA-GA conjugate by preparative HPLC.

-

-

Lyophilization: Lyophilize the purified peptide conjugate to obtain a white powder.

Radiolabeling of DOTA-GA-Peptide Conjugate with ⁶⁸Ga

This protocol describes a typical manual radiolabeling procedure for a DOTA-GA-conjugated peptide with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

DOTA-GA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

Heating block or water bath

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution

-

Sterile filters (0.22 µm)

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

-

Reaction Mixture Preparation:

-

In a sterile reaction vial, dissolve 10-50 µg of the DOTA-GA-peptide conjugate in sodium acetate buffer. The final pH of the reaction mixture should be between 3.5 and 4.5.

-

-

Radiolabeling Reaction:

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide conjugate.

-

Heat the reaction mixture at 95°C for 5-10 minutes.

-

-

Purification:

-

Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

-

Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-labeled peptide will be retained.

-

Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.

-

Elute the purified ⁶⁸Ga-DOTA-GA-peptide from the cartridge with a small volume of ethanol/water mixture (e.g., 50% ethanol).

-

-

Final Formulation:

-

Evaporate the ethanol from the eluted product under a stream of nitrogen.

-

Reconstitute the final product in a sterile saline solution.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

Measure the pH of the final product.

-

Perform a sterility test and an endotoxin test if the product is intended for clinical use.

-

Visualizations

Logical Workflow for Radiopharmaceutical Development

Caption: Workflow for the development of a DOTA-GA-based radiopharmaceutical.

In Vivo Mechanism of Action for ⁶⁸Ga-DOTA-TATE PET Imaging

Caption: In vivo mechanism of ⁶⁸Ga-DOTA-TATE from injection to PET image formation.

Conclusion

DOTA-GA(tBu)4 is a versatile and robust bifunctional chelator that plays a critical role in the development of targeted radiopharmaceuticals. Its favorable chemical properties for bioconjugation, combined with the exceptional stability of its metal complexes, make it an invaluable tool for researchers and drug developers in the field of nuclear medicine. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of DOTA-GA(tBu)4 in the creation of novel diagnostic and therapeutic agents.

References

An In-Depth Technical Guide to DOTA-GA(tBu)4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of the bifunctional chelator DOTA-GA(tBu)4. This information is intended to support researchers and professionals in the fields of radiochemistry, medical imaging, and drug development in the effective utilization of this important molecule.

Core Physical and Chemical Properties

DOTA-GA(tBu)4, with the systematic name 5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid, is a derivative of the well-established chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The presence of the glutamic acid (GA) moiety provides a handle for conjugation to biomolecules, while the tert-butyl (tBu) protecting groups on the carboxylic acid functionalities prevent their participation in unwanted side reactions during conjugation and allow for subsequent deprotection to enable radiometal chelation.

The key physical and chemical properties of DOTA-GA(tBu)4 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C35H64N4O10 | [1] |

| Molecular Weight | 700.90 g/mol | [1] |

| CAS Number | 306776-79-4 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | |

| Storage | Store at -20°C for short term (1 month) or -80°C for long term (6 months) in a dry environment. | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, characterization, bioconjugation, and radiolabeling of DOTA-GA(tBu)4.

Synthesis of (R)-DOTA-GA(tBu)4

The synthesis of (R)-DOTA-GA(tBu)4 can be achieved through a multi-step process, a general schematic of which is presented below. This process involves the modification of a protected glutamic acid derivative and its subsequent coupling to a cyclen backbone, followed by alkylation to introduce the tert-butyl protected acetate arms.

Caption: Synthetic workflow for (R)-DOTA-GA(tBu)4.

A detailed, step-by-step protocol based on established chemical principles is as follows[3]:

-

Protection and Activation of Glutamic Acid:

-

Start with (R)-glutamic acid. Protect the alpha-amino group (e.g., with a Boc group) and the gamma-carboxyl group (e.g., as a benzyl ester).

-

Activate the alpha-carboxyl group for amide bond formation. A common method is conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF).

-

-

Coupling with Cyclen:

-

Dissolve the activated glutamic acid derivative in an appropriate aprotic solvent such as DCM or acetonitrile.

-

Add 1,4,7,10-tetraazacyclododecane (cyclen) to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated HCl.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Alkylation of Cyclen Amines:

-

To the resulting mono-substituted cyclen derivative, add tert-butyl bromoacetate in a polar aprotic solvent like acetonitrile or DMF.

-

A weak base such as potassium carbonate or sodium bicarbonate is typically added to act as a proton scavenger.

-

Heat the reaction mixture (e.g., to 60°C) and stir for several hours to overnight to ensure complete alkylation of the remaining secondary amines on the cyclen ring.

-

-

Deprotection (if necessary):

-

If a benzyl ester was used to protect the gamma-carboxyl group, it can be removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst)[3].

-

Purification and Characterization

Purification:

The crude DOTA-GA(tBu)4 product is typically purified using column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be employed to separate the desired product from starting materials and byproducts. High-performance liquid chromatography (HPLC) can also be used for final purification to achieve high purity[4].

Characterization:

The identity and purity of the synthesized DOTA-GA(tBu)4 are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm) and the protons of the cyclen ring and glutamic acid backbone should be present and in the correct integration ratios[5][6].

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

Peptide Conjugation

DOTA-GA(tBu)4 is designed for conjugation to the N-terminus or a free amine group (e.g., on a lysine side chain) of a peptide. This is typically achieved via solid-phase peptide synthesis (SPPS) or solution-phase conjugation.

Caption: Solid-phase peptide synthesis conjugation workflow.

Solid-Phase Peptide Synthesis (SPPS) Protocol: [4][7]

-

Peptide Synthesis: The peptide of interest is synthesized on a solid support resin using standard Fmoc chemistry[8].

-

Fmoc Deprotection: The final Fmoc protecting group on the N-terminus of the peptide is removed using a solution of piperidine in DMF.

-

Activation of DOTA-GA(tBu)4: In a separate vessel, DOTA-GA(tBu)4 is activated by reacting it with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA in DMF.

-

Coupling to Peptide: The activated DOTA-GA(tBu)4 solution is added to the resin-bound peptide. The coupling reaction is allowed to proceed for a specified time, often with agitation or sonication to enhance efficiency[9].

-

Cleavage and Deprotection: The DOTA-GA(tBu)4-conjugated peptide is cleaved from the resin, and the tert-butyl protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: The crude peptide conjugate is purified by preparative reverse-phase HPLC.

Gallium-68 Radiolabeling

The deprotected DOTA-GA-peptide conjugate is then ready for radiolabeling with Gallium-68 (⁶⁸Ga).

Caption: Workflow for ⁶⁸Ga radiolabeling of a DOTA-GA-peptide.

⁶⁸Ga Radiolabeling Protocol: [10][11]

-

Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M hydrochloric acid.

-

pH Adjustment: The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffer, such as sodium acetate, to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).

-

Addition of Peptide Conjugate: The DOTA-GA-peptide conjugate, dissolved in water or a suitable buffer, is added to the buffered ⁶⁸Ga solution.

-

Incubation: The reaction mixture is heated in a shielded container (hot cell) at a temperature ranging from 85°C to 95°C for 5 to 15 minutes.

-

Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is high (typically >95%).

Stability Assessment

The stability of the ⁶⁸Ga-DOTA-GA-peptide conjugate is a critical parameter for its use as a radiopharmaceutical.

In Vitro Stability: [12]

-

The radiolabeled conjugate is incubated in human serum or a solution containing a competing chelator (e.g., EDTA or DTPA) at 37°C.

-

Aliquots are taken at various time points (e.g., 30, 60, 120 minutes) and analyzed by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.

In Vivo Stability: [13]

-

The radiolabeled conjugate is administered to an animal model (e.g., mice or rats).

-

Blood samples are collected at different time points post-injection.

-

The plasma is separated and analyzed by radio-HPLC to quantify the amount of intact radiolabeled peptide and any potential metabolites or dissociation of the ⁶⁸Ga.

Application in PET Imaging

The primary application of ⁶⁸Ga-labeled DOTA-GA-peptide conjugates is in Positron Emission Tomography (PET) imaging for the diagnosis and staging of various diseases, particularly cancers that overexpress specific receptors targeted by the peptide.

Caption: Clinical workflow for PET/CT imaging.

General PET Imaging Protocol: [14][15]

-

Patient Preparation: Patients may be required to fast for a few hours before the scan. Specific instructions regarding medications that might interfere with the tracer uptake (e.g., somatostatin analogs) are provided.

-

Radiotracer Administration: The sterile, quality-controlled ⁶⁸Ga-DOTA-GA-peptide is administered to the patient via intravenous injection.

-

Uptake Phase: The patient rests for approximately 45-60 minutes to allow for the radiotracer to distribute throughout the body and accumulate at the target sites.

-

PET/CT Imaging: The patient is positioned in a PET/CT scanner, and images are acquired. The PET scan detects the positron emissions from the ⁶⁸Ga, while the CT scan provides anatomical information for localization.

-

Image Reconstruction and Analysis: The acquired data is reconstructed to generate images that show the biodistribution of the radiotracer. These images are then interpreted by a qualified nuclear medicine physician to identify areas of abnormal uptake, which may indicate the presence of disease.

Conclusion

DOTA-GA(tBu)4 is a versatile and valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its well-defined chemical properties and established protocols for conjugation and radiolabeling make it a reliable tool for researchers and clinicians. This guide provides the foundational knowledge necessary for the successful implementation of DOTA-GA(tBu)4 in preclinical and clinical research, ultimately contributing to advancements in molecular imaging and personalized medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-DOTA-GA(tBu)4 - www.chematech-mdt.com [chematech-mdt.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy as a tool to investigate the structural basis of anticancer drugs. | Semantic Scholar [semanticscholar.org]

- 6. Optimization of nuclear magnetic resonance and gas chromatography-mass spectrometry-based fingerprinting methods to characterize goat milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 11. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uwmedicine.org [uwmedicine.org]

An In-depth Technical Guide to DOTA-GA(tBu)4: A Key Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DOTA-GA(tBu)4, a bifunctional chelating agent crucial for the development of targeted radiopharmaceuticals. This document details its chemical identity, properties, and established experimental protocols for its application in conjugating peptides and subsequent radiolabeling, particularly with Gallium-68 for Positron Emission Tomography (PET) imaging.

Chemical Identity and Properties

DOTA-GA(tBu)4, a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, is a key component in the synthesis of radiolabeled peptides for medical imaging and therapy. The tert-butyl ester protecting groups facilitate its conjugation to biomolecules.

Table 1: IUPAC Name and Synonyms

| Category | Name |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid[1] |

| Synonyms | DOTA-GA(tBu)4, DOTAGA-(COOt-Bu)4, 5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid, (R)-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C35H64N4O10 |

| Molecular Weight | 700.9 g/mol [1] |

| Appearance | White solid |

| Purity | Typically >95% |

Experimental Protocols

The primary application of DOTA-GA(tBu)4 is in the stable chelation of radiometals and their conjugation to targeting vectors, such as peptides. The following sections detail the experimental procedures for peptide conjugation and subsequent radiolabeling.

Peptide Conjugation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the conjugation of DOTA-GA(tBu)4 to a peptide, such as Tyr3-octreotate (TATE), while the peptide is still attached to the solid-phase resin.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

DOTA-GA(tBu)4

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), Piperidine

-

Cleavage cocktail: TFA/TIS/H2O (95/2.5/2.5, v/v/v)

Procedure:

-

Peptide Synthesis: The peptide sequence is assembled on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group of the fully assembled peptide is removed by treatment with a 20% solution of piperidine in DMF.

-

Activation of DOTA-GA(tBu)4:

-

Dissolve 2.5 equivalents of DOTA-GA(tBu)4 in DMF.

-

Add 2.45 equivalents of HBTU and 5.0 equivalents of DIPEA.

-

Allow the mixture to react for 2 minutes to activate the carboxylic acid group of the chelator.

-

-

Conjugation:

-

Add the activated DOTA-GA(tBu)4 solution to the deprotected peptide on the solid support.

-

Perform the coupling reaction for 60 minutes, which can be assisted by ultrasound.

-

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DMF and dichloromethane.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O for 3 hours at room temperature to cleave the conjugate from the resin and remove the tert-butyl protecting groups simultaneously.

-

-

Purification:

-

Precipitate the crude peptide conjugate in cold diethyl ether.

-

Purify the product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain the final DOTA-GA-peptide conjugate as a white solid.

-

Radiolabeling with Gallium-68

This protocol outlines the radiolabeling of a DOTA-GA-conjugated peptide with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator.[2][3]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-GA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Ascorbic acid solution (1.4%) (to prevent radiolysis)

-

Cation exchange cartridge (e.g., SCX)

-

5 M NaCl/HCl solution

-

Sterile water for injection

-

Sterile filters (0.22 µm)

Procedure:

-

⁶⁸Ga Elution and Trapping:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.

-

-

Elution of Trapped ⁶⁸Ga:

-

Elute the trapped ⁶⁸Ga from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl/HCl solution directly into the reaction vial.[2]

-

-

Labeling Reaction:

-

Quality Control:

-

Determine the radiochemical purity using radio-HPLC and/or radio-TLC.

-

-

Final Formulation:

-

Neutralize the final product with a suitable buffer (e.g., phosphate buffer).

-

Pass the solution through a 0.22 µm sterile filter into a sterile vial for administration.

-

Quantitative Data

The performance of radiolabeled DOTA-GA-peptide conjugates is critical for their clinical utility. The following tables summarize key quantitative parameters from studies involving ⁶⁸Ga-DOTA-GA-TATE.

Table 3: Radiolabeling Efficiency and Stability

| Parameter | Value | Reference |

| Radiochemical Purity | >95% | [4] |

| Molar Activity | 1.7 - 2.8 MBq/nmol | [4] |

| In vitro Stability (human serum, 3h) | >80% intact peptide | [4] |

Table 4: Quantitative PET Imaging Parameters for ⁶⁸Ga-DOTA-TATE in Neuroendocrine Tumors

| Parameter | Description | Typical Value Range | Reference |

| SUVmax | Maximum Standardized Uptake Value in tumor lesions | Varies significantly with tumor type and location | [5][6] |

| SUVmean | Mean Standardized Uptake Value in tumor lesions | Varies significantly with tumor type and location | [6][7] |

| TL-SSR | Total Lesion Somatostatin Receptor expression (a measure of whole-body tumor burden) | 61 - 19,203 cm³ | [8] |

| SSR-TV | Somatostatin Receptor-derived Tumor Volume | 9 - 797 cm³ | [8] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the DOTA-GA(tBu)4 chelator to its application in PET imaging.

Caption: Experimental workflow for the development of a ⁶⁸Ga-labeled peptide for PET imaging.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative analysis of 68Ga-DOTA(0)-Tyr(3)-octreotate positron emission tomography/computed tomography imaging for the differential diagnosis of primary pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. minervamedica.it [minervamedica.it]

A Technical Guide to the Synthesis of tert-Butyl Protected DOTA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl protected DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, with a primary focus on the widely used DOTA-tris(t-butyl ester). This key bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction: The Role of tert-Butyl Protected DOTA

DOTA is a highly effective chelating agent, forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides. This stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.[1][2] For applications in bioconjugation, where DOTA is attached to targeting molecules like peptides or antibodies, it is essential to selectively protect its carboxylic acid groups to control reactivity.[1]

The use of tert-butyl esters as protecting groups is advantageous due to their stability in basic conditions and their lability under mild acidic conditions, typically using trifluoroacetic acid (TFA).[1][3] This allows for the selective deprotection of the carboxyl groups after conjugation to a biomolecule, often concurrently with the cleavage of the conjugate from a solid-phase resin.[4]

DOTA-tris(t-butyl ester), with three of its four carboxylic acids protected, possesses a single free carboxylic acid that serves as a handle for conjugation.[1] This mono-functional design prevents unwanted cross-linking reactions and allows for precise control over the stoichiometry of the final bioconjugate.[1][3]

Synthesis of DOTA-tris(tert-butyl ester)

A highly efficient, two-step synthesis for DOTA-tris(t-butyl ester) has been developed that offers a high overall yield and a simplified purification process that avoids time-consuming column chromatography.[3] This method relies on the regioselective alkylation of a tris-protected cyclen intermediate.

Synthetic Pathway Overview

The synthesis begins with the tris-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) to form 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. This intermediate is then selectively alkylated on the remaining secondary amine with an ethyl bromoacetate, followed by the selective hydrolysis of the ethyl ester to yield the final DOTA-tris(t-butyl ester).

Synthesis pathway for DOTA-tris(t-butyl ester).

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).

Table 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

| Parameter | Value | Reference |

| Starting Material | 1,4,7-tris(tert-butoxycarbonyl-methyl)-1,4,7,10-tetraazacyclododecane | [3] |

| Reagents | Ethyl bromoacetate (1.0 equiv.), Anhydrous K₂CO₃ (2.0 equiv.) | [3] |

| Solvent | Anhydrous acetonitrile | [3] |

| Temperature | 70 °C | [3] |

| Reaction Time | 12 h | [3] |

| Yield | 98% | [3] |

Table 2: Synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-butyl ester))

| Parameter | Value | Reference |

| Starting Material | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | [3] |

| Reagents | NaOH | [3] |

| Solvent | Dioxane/Water (3:1 v/v) | [3] |

| Temperature | 50 °C | [3] |

| Reaction Time | 4 h | [3] |

| Overall Yield | 92% | [3] |

Detailed Experimental Protocols

-

Dissolve 1,4,7-tris(tert-butoxycarbonyl-methyl)-1,4,7,10-tetraazacyclododecane (1.0 g, 1.9 mmol) and anhydrous K₂CO₃ (540 mg, 3.8 mmol, 2 equiv.) in 50 mL of anhydrous acetonitrile.[3]

-

Add a solution of ethyl bromoacetate (317 mg, 1.9 mmol, 1.0 equiv.) in 5 mL of acetonitrile to the suspension.[3]

-

Stir the reaction mixture under a nitrogen atmosphere at 70 °C for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, filter the reaction mixture to remove K₂CO₃.[3]

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[3] The product is used in the next step without further purification.

-

Dissolve the crude 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (400 mg, 0.67 mmol) in a 15 mL mixture of dioxane and aqueous NaOH (3:1 v/v).[3]

-

Stir the solution vigorously under a nitrogen atmosphere at 50 °C for approximately 4 hours.[3]

-

Remove the dioxane under reduced pressure.[3]

-

Add 20 mL of water to the residue.[3]

-

Extract the aqueous mixture three times with 30 mL portions of CH₂Cl₂.[3]

-

Combine the organic phases and wash twice with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Purification and Characterization

A significant advantage of the described synthetic method is that the final DOTA-tris(t-butyl ester) can be obtained in high purity without the need for column chromatography.[3]

Characterization of the final product is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

Alternative tert-Butyl Protected DOTA Derivatives

While DOTA-tris(t-butyl ester) is the most common derivative for bioconjugation, other protection strategies exist. For instance, the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been reported, providing a di-functionalized chelator.[5] The choice of the specific derivative depends on the desired application and the number of functional groups to be introduced.

Experimental Workflow and Logic

The overall experimental workflow is designed for efficiency and scalability.

Experimental workflow for the synthesis of DOTA-tris(t-butyl ester).

Conclusion

The synthesis of tert-butyl protected DOTA derivatives, particularly DOTA-tris(t-butyl ester), is a critical process for the advancement of radiopharmaceuticals and molecular imaging agents. The presented two-step synthetic protocol offers a high-yield and cost-effective method for producing this essential bifunctional chelator. The detailed experimental procedures and quantitative data provided in this guide are intended to support researchers in the successful implementation of this synthesis in their own laboratories, thereby facilitating the development of novel diagnostic and therapeutic agents.

References

- 1. chempep.com [chempep.com]

- 2. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Radiopharmaceuticals: A Technical Guide to DOTA-GA(tBu)4 in Radiolabeling

For researchers, scientists, and drug development professionals, this in-depth guide provides the basic principles and detailed methodologies for utilizing the bifunctional chelator DOTA-GA(tBu)4 in the synthesis of radiopharmaceuticals. This document outlines the core concepts, experimental protocols, and critical parameters from bioconjugation to radiolabeling with various medically relevant radionuclides.

DOTA-GA(tBu)4, a derivative of the well-established DOTA chelator, has emerged as a vital tool in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its structure, featuring a glutamic acid (GA) spacer and tert-butyl (tBu) protecting groups, offers distinct advantages in the synthesis of complex bioconjugates. The GA moiety provides a handle for conjugation to biomolecules, while the tBu esters temporarily shield the carboxylic acid groups of the DOTA cage, allowing for controlled and site-specific coupling chemistry.

Core Principles of DOTA-GA(tBu)4

The utility of DOTA-GA(tBu)4 in radiolabeling is founded on several key principles:

-

Bifunctional Nature: DOTA-GA(tBu)4 acts as a bridge between a targeting biomolecule (e.g., a peptide or antibody) and a radionuclide. One part of the molecule, the glutamic acid spacer, allows for covalent attachment to the biomolecule, while the DOTA macrocycle serves as a highly stable cage for a metallic radionuclide.[1]

-

Protecting Group Strategy: The four carboxylic acid groups of the DOTA moiety are protected as tert-butyl esters. This protection is crucial during the conjugation step, preventing unwanted side reactions and ensuring that the chelating function remains intact until the final stages of synthesis.[1]

-

Deprotection: Following conjugation to the biomolecule, the tBu protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free carboxylic acids. This "deprotection" step is essential for the DOTA cage to be able to efficiently chelate the radionuclide.

-

Chelation: The deprotected DOTA-GA-bioconjugate forms highly stable complexes with a variety of trivalent metal ions, including diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[2] The high stability of these complexes is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.

Experimental Protocols

This section details the key experimental procedures for the use of DOTA-GA(tBu)4, from conjugation to a peptide to the final radiolabeling step.

Conjugation of DOTA-GA(tBu)4 to a Peptide

This protocol describes a typical solution-phase conjugation of DOTA-GA(tBu)4 to the N-terminus of a peptide.

Materials:

-

DOTA-GA(tBu)4

-

Peptide with a free amine group

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the peptide in anhydrous DMF.

-

In a separate vial, dissolve DOTA-GA(tBu)4 (1.5 equivalents relative to the peptide) in anhydrous DMF.

-

To the DOTA-GA(tBu)4 solution, add HATU (1.45 equivalents) and DIPEA (3.0 equivalents).

-

Allow the activation of DOTA-GA(tBu)4 to proceed for 15 minutes at room temperature.

-

Add the activated DOTA-GA(tBu)4 solution to the peptide solution.

-

Let the reaction proceed for 4 hours at room temperature with gentle stirring.

-

Monitor the reaction progress using analytical HPLC.

-

Upon completion, purify the DOTA-GA(tBu)4-peptide conjugate by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Deprotection of tBu Groups

This protocol outlines the removal of the tert-butyl protecting groups from the DOTA-GA(tBu)4-peptide conjugate.

Materials:

-

Lyophilized DOTA-GA(tBu)4-peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the DOTA-GA(tBu)4-peptide conjugate in a mixture of TFA, TIS, and DCM (e.g., 95:2.5:2.5 v/v/v).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the deprotection by analytical HPLC.

-

Once the reaction is complete, precipitate the deprotected conjugate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product and decant the ether.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the final deprotected DOTA-GA-peptide conjugate under vacuum.

-

Purify the product by preparative HPLC and lyophilize the pure fractions.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes a typical manual radiolabeling procedure for a DOTA-GA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

Deprotected DOTA-GA-peptide conjugate

-

⁶⁸GaCl₃ in HCl (eluted from a generator)

-

Sodium acetate buffer (e.g., 1M, pH 4.5)

-

Sterile water for injection

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification (optional)

-

Ethanol

-

Saline

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile reaction vial, dissolve the DOTA-GA-peptide conjugate in sterile water or a suitable buffer.

-

Add sodium acetate buffer to the reaction vial to adjust the pH to 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Heat the reaction mixture at 95°C for 5-15 minutes.[1]

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control using instant thin-layer chromatography (ITLC) or HPLC to determine the radiochemical purity.

-

If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge. a. Pre-condition the cartridge with ethanol followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. d. Elute the [⁶⁸Ga]Ga-DOTA-GA-peptide with a small volume of 50% ethanol in saline.

-

The final product is then formulated in a physiologically compatible solution for injection.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y)

This protocol provides a general procedure for labeling a DOTA-GA-peptide conjugate with the therapeutic radionuclides ¹⁷⁷Lu or ⁹⁰Y.

Materials:

-

Deprotected DOTA-GA-peptide conjugate

-

[¹⁷⁷Lu]LuCl₃ or [⁹⁰Y]YCl₃ solution

-

Ammonium acetate or sodium acetate buffer (e.g., 0.5 M, pH 4.5-5.5)

-

Gentisic acid or ascorbic acid (as a radical scavenger)

-

Heating block or water bath

-

DTPA solution (for quenching)

Procedure:

-

In a sterile, lead-shielded vial, combine the DOTA-GA-peptide conjugate, buffer, and radical scavenger.

-

Add the [¹⁷⁷Lu]LuCl₃ or [⁹⁰Y]YCl₃ solution to the vial.

-

Adjust the pH of the reaction mixture to between 4.5 and 5.5.

-

After cooling, perform quality control using ITLC or HPLC to determine radiochemical purity.

-

Optionally, add a small amount of DTPA solution to chelate any remaining free radionuclide.

-

The final product is purified if necessary and formulated for administration.

Quantitative Data

The following tables summarize key quantitative parameters associated with the radiolabeling of DOTA-GA-peptide conjugates.

Table 1: Typical Radiolabeling Conditions and Performance for ⁶⁸Ga

| Parameter | Value | Reference(s) |

| Precursor Amount | 5-20 nmol | General knowledge |

| pH | 3.5 - 4.5 | [1] |

| Temperature | 90 - 95 °C | [1] |

| Reaction Time | 5 - 15 min | [1] |

| Radiochemical Purity | > 95% | [1] |

| Specific Activity | 100 - 400 GBq/µmol | General knowledge |

Table 2: Typical Radiolabeling Conditions and Performance for ¹⁷⁷Lu and ⁹⁰Y

| Parameter | ¹⁷⁷Lu | ⁹⁰Y | Reference(s) |

| Precursor Amount | 10-50 µg | 10-50 µg | [4] |

| pH | 4.5 - 5.5 | 4.0 - 5.0 | [3][4] |

| Temperature | 80 - 95 °C | 75 - 90 °C | [3][4] |

| Reaction Time | 20 - 30 min | 15 - 30 min | [3][4] |

| Radiochemical Purity | > 98% | > 95% | [4] |

| Specific Activity | 20 - 50 GBq/µmol | 30 - 70 GBq/µmol | [5] |

Table 3: Stability of Radiolabeled DOTA-GA-Conjugates

| Radionuclide | Condition | Stability (24h) | Reference(s) |

| ⁶⁸Ga | Human Serum | > 95% | General knowledge |

| ¹⁷⁷Lu | Human Serum | > 90% | [6] |

| ⁹⁰Y | Human Serum | > 90% | [5] |

Visualizations

The following diagrams illustrate the key workflows in the utilization of DOTA-GA(tBu)4.

References

- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-DOTA-GA(tBu)4 - www.chematech-mdt.com [chematech-mdt.com]

- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study on DOTA-derivatized bombesin analog labeled with 90Y and 177Lu: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

DOTA-GA(tBu)₄: A Technical Guide for Novel Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

DOTA-GA(tBu)₄, a derivative of the widely used DOTA chelator, serves as a critical bifunctional linker in the development of next-generation radiopharmaceuticals. Its structure, featuring tert-butyl protected carboxylic acid groups and a glutaric acid (GA) moiety, is specifically designed for efficient conjugation to biomolecules and stable complexation of various radiometals. This guide provides an in-depth overview of its synthesis, application in radiolabeling, and performance characteristics, drawing from key experimental findings.

Core Characteristics and Structure

DOTA-GA(tBu)₄ is the tert-butyl-protected precursor to DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid). The tert-butyl esters act as protecting groups for the carboxylic acids that are part of the chelation cavity, preventing them from reacting during the conjugation of the fifth carboxylic acid on the glutaric acid linker to a biomolecule. This structural design allows for convenient conjugation to the N-terminus of peptides or other amine-containing molecules.[1][2] After conjugation, the tert-butyl groups are removed, typically with strong acid, to yield the final DOTAGA-conjugate ready for radiolabeling.

The primary advantage of the DOTAGA scaffold is that it allows for the conjugation to biomolecules without altering the fundamental N₄O₄ coordination sphere of the DOTA macrocycle, which is crucial for stably complexing trivalent radiometals.[2][3] This chelator is particularly relevant for theranostic applications, where a diagnostic radionuclide (like Gallium-68) and a therapeutic radionuclide (like Lutetium-177 or Yttrium-90) can be complexed by the same chelator-biomolecule conjugate.[4][5]

Synthesis of DOTA-GA(tBu)₄

The synthesis of DOTA-GA(tBu)₄ is a multi-step process that can be achieved with an overall yield of approximately 20%.[5] The process typically starts from L-glutamic acid, which is modified to create a protected glutaric acid derivative that can then be coupled to the DOTA macrocycle.

This protocol is a generalized representation based on published methods.[5]

-

Preparation of Brominated Glutamic Acid Derivative: L-glutamic acid-5-benzylester is treated with sodium nitrite and hydrobromic acid to substitute the amino group with bromine.[5]

-

Tert-butyl Protection: The remaining carboxylic acid group is protected using tert-butyl-2,2,2-trichloroacetimidate (TBTA), yielding a 5-benzyl-1-tBu-2-bromopentanedioate intermediate.[5]

-

Alkylation of Cyclen: The brominated intermediate is reacted with cyclen (1,4,7,10-tetraazacyclododecane) to attach the protected glutaric acid linker to one of the macrocycle's nitrogen atoms.

-

Alkylation of Remaining Amines: The remaining three secondary amines of the cyclen ring are alkylated using tert-butyl bromoacetate to introduce the protected acetate arms.

-

Deprotection of Benzyl Ester: The benzyl protecting group on the glutaric acid moiety is removed via catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the final DOTA-GA(tBu)₄ product with a free carboxylic acid for conjugation.[6]

Conjugation to Peptides and Biomolecules

DOTA-GA(tBu)₄ is designed for covalent attachment to biomolecules, most commonly through standard solid-phase peptide synthesis (SPPS).[3][7] The free carboxylic acid on the glutaric acid linker is activated and then reacted with a primary amine (e.g., the N-terminus) of the peptide.

-

Peptide Assembly: The desired peptide sequence (e.g., TATE) is assembled on a solid support resin using standard Fmoc-based SPPS protocols.[3]

-

N-terminal Deprotection: The final Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of piperidine in DMF (e.g., 20%).[3][7]

-

Chelator Activation: In a separate vessel, DOTA-GA(tBu)₄ (e.g., 2.5 eq.) is activated. This is achieved by dissolving it in DMF with a coupling agent like HBTU (2.45 eq.) and a non-nucleophilic base such as DIPEA (5.0 eq.). The mixture is briefly agitated for approximately 2 minutes.[3]

-

Coupling Reaction: The activated chelator solution is added to the resin-bound peptide. The coupling reaction is allowed to proceed for a set time (e.g., 60 minutes), and may be assisted by ultrasound.[3]

-

Cleavage and Deprotection: The newly formed chelator-peptide conjugate is cleaved from the resin. Simultaneously, all acid-labile protecting groups (including the tert-butyl esters on the chelator and side-chain protecting groups on the peptide) are removed. A common cleavage cocktail for this is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95/2.5/2.5, v/v/v), with a reaction time of 3 hours.[3]

-

Purification: The final deprotected DOTAGA-peptide conjugate is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Gallium-68

Radiolabeling of DOTAGA-conjugated peptides with Gallium-68 (⁶⁸Ga) is a critical step for PET imaging applications. The process requires careful control of pH and temperature to achieve high radiochemical yields.[8][9]

This protocol is based on a common method for labeling DOTA-like conjugates.[10][11][12]

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

⁶⁸Ga Trapping & Purification: The generator eluate is passed through a cation exchange cartridge (e.g., SCX). This traps the ⁶⁸Ga³⁺ while allowing impurities to pass through.[10][11]

-

Preparation of Reaction Solution: In a reaction vial, prepare a solution containing:

-

Elution into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge directly into the reaction vial using a small volume of an appropriate eluent (e.g., 0.5 mL of a 5 M NaCl/HCl solution). The final pH of the reaction mixture should be between 3 and 4.[10][11]

-

Heating: Incubate the reaction mixture at an elevated temperature, typically between 85-95°C, for 8-12 minutes. Unlike some chelators that label efficiently at room temperature, DOTA and its derivatives generally require heating for rapid and complete ⁶⁸Ga incorporation.[8][9][13]

-

Quality Control: After incubation, perform quality control to determine radiochemical purity. This is commonly done using instant thin-layer chromatography (iTLC) or radio-HPLC.[10]

-

Final Formulation: Neutralize the final product with a suitable buffer (e.g., phosphate buffer) and pass it through a sterile filter (0.22 µm) into a sterile vial for administration.[10][11]

Quantitative Data and Performance Characteristics

The performance of a radiopharmaceutical is defined by its radiolabeling efficiency, stability, and biological activity. The tables below summarize key quantitative data for DOTAGA-based agents.

| Conjugate | Radionuclide | Molar Activity (GBq/µmol) | Radiochemical Yield (RCY) | Conditions | Reference |

| DOTAGA-OncoFAP | ⁶⁸Ga | 20 - 30 | >80% | 95°C, 5-10 min, automated synthesis | [14] |

| DOTA-4-FBn-TN14003¹ | ⁶⁸Ga | up to 29.8 ± 3.1 | 72.5 ± 4.9% (isolated) | Not specified | [15] |

| DOTAGA-ffk(Sub-KuE) | ⁶⁸Ga | Not reported | >95% | Not specified | [7] |

¹Note: DOTA-4-FBn-TN14003 is a DOTA-conjugated peptide, included for comparison of achievable specific activities.

| Conjugate | Radionuclide | Stability Metric | Result | Lipophilicity (logP) | Reference |